16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
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Overview
Description
16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxymethyl group attached to a macrocyclic structure containing multiple ether linkages and a nitrogen atom. Its distinctive structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable alcohol or phenol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . This reaction is carried out at room temperature and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction can produce methanol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments. The ether linkages and nitrogen atom in the macrocyclic structure contribute to its ability to form stable complexes with metal ions and other molecules, making it useful in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other macrocyclic ethers and azacrown ethers, such as:
- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carboxylic acid
- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-methyl
Uniqueness
What sets 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from similar compounds is the presence of the methoxymethyl group, which imparts unique reactivity and interaction properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in a wider range of chemical reactions, making it a versatile tool in synthetic chemistry and materials science.
Properties
IUPAC Name |
16-(methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-16-14-15-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15/h2-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFIOQVVMAQLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1CCOCCOCCOCCOCCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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